2-(Dimethylphosphinoyl)ethanamine
Description
2-(Dimethylphosphinoyl)ethanamine (CAS 933745-16-5) is an organophosphorus compound characterized by a dimethylphosphinoyl group (P(O)(CH₃)₂) attached to an ethanamine backbone. The phosphoryl group (P=O) confers polarity and stability, distinguishing it from phosphine derivatives.
Properties
Molecular Formula |
C4H12NOP |
|---|---|
Molecular Weight |
121.12 g/mol |
IUPAC Name |
2-dimethylphosphorylethanamine |
InChI |
InChI=1S/C4H12NOP/c1-7(2,6)4-3-5/h3-5H2,1-2H3 |
InChI Key |
FFLRDUNFJCNFJD-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 2-(Dimethylphosphinoyl)ethanamine and related phosphorus-containing ethanamines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Phosphorus Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 933745-16-5 | C₄H₁₂NOP | 137.12 g/mol | Dimethylphosphinoyl | P=O, NH₂ |
| 2-(Diphenylphosphinyl)ethanamine | 33921-17-4 | C₁₄H₁₆NOP | 245.26 g/mol | Diphenylphosphinyl | P=O, NH₂ |
| 2-(Diphenylphosphino)ethylamine | 4848-43-5 | C₁₄H₁₆NP | 229.26 g/mol | Diphenylphosphino | P–C, NH₂ |
| (2-(Diphenylphosphino)phenyl)methanamine | 177263-77-3 | C₁₉H₁₈NP | 291.33 g/mol | Diphenylphosphino | P–C, NH₂, aromatic |
Key Observations:
- In contrast, diphenylphosphino derivatives (e.g., 4848-43-5) lack the P=O bond, making them more electron-rich and suitable for π-backbonding in metal coordination .
- Aromaticity: Compounds like (2-(Diphenylphosphino)phenyl)methanamine (177263-77-3) feature additional aromatic rings, which may enhance π-π stacking interactions or stabilize metal complexes through conjugated systems .
Reactivity and Stability
- Air Sensitivity: 2-(Diphenylphosphino)ethylamine (4848-43-5) is air-sensitive due to the reactive P–C bond, requiring inert handling. The phosphoryl group in this compound (933745-16-5) confers oxidative stability, making it less prone to degradation .
- Coordination Chemistry: Diphenylphosphino ligands (4848-43-5, 177263-77-3) are widely used in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) due to their strong σ-donor and weak π-acceptor properties. The dimethylphosphinoyl variant (933745-16-5) may exhibit weaker metal binding but could stabilize high-oxidation-state metals via the P=O group .
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